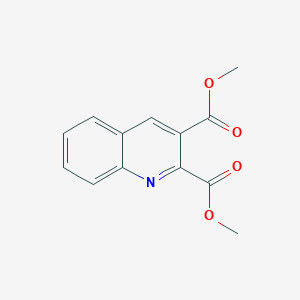

Dimethyl Quinoline-2,3-dicarboxylate

Vue d'ensemble

Description

Dimethyl Quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C13H11NO4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, has been achieved from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . This method is efficient and advantageous due to its non-involvement of a metal catalyst, avoiding metal contamination in the final product, use of a low-cost and eco-friendly catalyst, ease of handling, high regioselectivity, shorter reaction time, and the formation of one C–N and two C–C bonds .Molecular Structure Analysis

The molecular structure of Dimethyl Quinoline-2,3-dicarboxylate is represented by the linear formula C13H11NO4 . The molecular weight of this compound is 245.23 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dimethyl Quinoline-2,3-dicarboxylate include the formation of one C–N and two C–C bonds . The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis

Dimethyl Quinoline-2,3-dicarboxylate is a solid substance . It has a molecular weight of 245.23 . The compound should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline motifs, such as Dimethyl Quinoline-2,3-dicarboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . They are used in the development of therapeutic agents for cancer treatment .

Antioxidant Activity

Quinoline compounds have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies .

Anti-inflammatory Activity

Quinoline derivatives have anti-inflammatory properties . They can be used in the treatment of diseases caused by inflammation .

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown activity against SARS-CoV-2 . They can be used in the development of drugs for the treatment of COVID-19 .

Antituberculosis Activity

Quinoline compounds have been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Mécanisme D'action

Target of Action

Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .

Mode of Action

It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds

Result of Action

The primary result of the action of Dimethyl Quinoline-2,3-dicarboxylate is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Action Environment

The action of Dimethyl Quinoline-2,3-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound

Orientations Futures

The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .

Propriétés

IUPAC Name |

dimethyl quinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLAVRGABNTTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451796 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl Quinoline-2,3-dicarboxylate | |

CAS RN |

17507-03-8 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

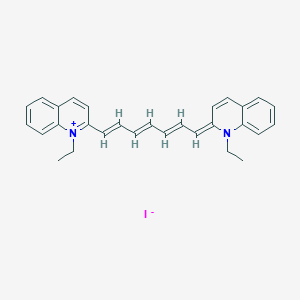

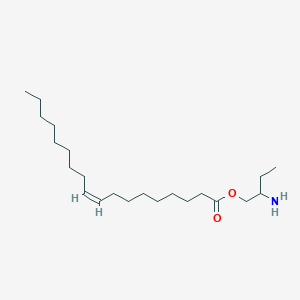

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)